molecular formula C20H24N2O B2447689 2-butyl-1-(3-phenoxypropyl)-1H-benzimidazole CAS No. 431927-68-3

2-butyl-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B2447689
CAS No.: 431927-68-3
M. Wt: 308.425
InChI Key: NTFWNVTXUVTHQA-UHFFFAOYSA-N
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Description

“2-butyl-1-(3-phenoxypropyl)-1H-benzimidazole” is a chemical compound with the molecular formula C20H24N2O and a molecular weight of 308.4174 .

Scientific Research Applications

Antimicrobial Activity Research on related benzimidazole compounds has shown potential antimicrobial properties. For example, a study explored the synthesis, characterization, and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. Compounds synthesized were evaluated for their activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, revealing some compounds exhibited potent antimicrobial effects (Salahuddin et al., 2017).

Antioxidant Properties Another study synthesized benzimidazole derivatives to evaluate their antioxidant properties in vitro. The research aimed to understand the molecular features responsible for high antioxidant activity, finding that derivatives containing phenol fragments with specific substituents displayed significant antioxidative capabilities (Dvornikova et al., 2019).

Synthetic Methodologies Benzimidazoles have also been explored in the context of synthetic chemistry. For instance, the use of butyl-3-methylimidazolium chloroaluminate ionic liquid as an alternative acid catalyst in the Pechmann condensation of phenols was demonstrated, highlighting a novel route to synthesizing coumarin derivatives (Potdar et al., 2001).

DNA Topoisomerase Inhibition Research into 1H-Benzimidazole derivatives has discovered their role as inhibitors of mammalian type I DNA topoisomerases, a critical enzyme in DNA replication. This study synthesized derivatives and assessed their effects, identifying compounds that exhibited potent inhibition of topoisomerase I activity (Alpan et al., 2007).

Cytotoxicity and DNA Binding Further, benzimidazole compounds were evaluated for their DNA binding, cellular DNA lesion effects, and cytotoxicity against cancer cell lines. The research identified complexes that showed substantial cytotoxic effect, potentially useful in cancer therapy (Paul et al., 2015).

Properties

IUPAC Name

2-butyl-1-(3-phenoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-3-14-20-21-18-12-7-8-13-19(18)22(20)15-9-16-23-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFWNVTXUVTHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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